molecular formula C16H26N2 B13185772 1-Benzyl-2,3,5,6-tetramethylpiperidin-4-amine

1-Benzyl-2,3,5,6-tetramethylpiperidin-4-amine

Cat. No.: B13185772
M. Wt: 246.39 g/mol
InChI Key: ZOZDGKPSUAGAMX-UHFFFAOYSA-N
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Description

1-Benzyl-2,3,5,6-tetramethylpiperidin-4-amine is a chemical compound with the molecular formula C16H26N2 and a molecular weight of 246.4 g/mol . This compound is characterized by its piperidine ring structure, substituted with benzyl and methyl groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1-Benzyl-2,3,5,6-tetramethylpiperidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine derivatives and benzyl halides.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol, and catalysts such as palladium or platinum.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Benzyl-2,3,5,6-tetramethylpiperidin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-Benzyl-2,3,5,6-tetramethylpiperidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-2,3,5,6-tetramethylpiperidin-4-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-Benzyl-2,3,5,6-tetramethylpiperidin-4-amine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-Benzylpiperidine and 2,3,5,6-Tetramethylpiperidine share structural similarities but differ in their substitution patterns and chemical properties.

Properties

Molecular Formula

C16H26N2

Molecular Weight

246.39 g/mol

IUPAC Name

1-benzyl-2,3,5,6-tetramethylpiperidin-4-amine

InChI

InChI=1S/C16H26N2/c1-11-13(3)18(14(4)12(2)16(11)17)10-15-8-6-5-7-9-15/h5-9,11-14,16H,10,17H2,1-4H3

InChI Key

ZOZDGKPSUAGAMX-UHFFFAOYSA-N

Canonical SMILES

CC1C(N(C(C(C1N)C)C)CC2=CC=CC=C2)C

Origin of Product

United States

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